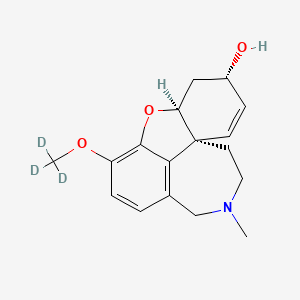

Epi-galanthamine-O-methyl-d3

Description

Chemical Identity and Structural Characterization of Epi-galanthamine-O-methyl-d3

This compound is formally identified by the Chemical Abstracts Service registry number 1217655-71-4, establishing its unique chemical identity within the global chemical database system. The compound possesses a molecular formula of C17H18D3NO3, indicating the presence of three deuterium atoms replacing hydrogen atoms in the original galanthamine structure. With a molecular weight of 290.37 daltons, this isotopically labeled compound represents a precisely defined chemical entity that serves multiple analytical and research applications.

The compound belongs to the broader class of Amaryllidaceae alkaloids, which are naturally occurring nitrogen-containing compounds isolated from various species within the daffodil family. This compound specifically derives from epi-galantamine, which itself represents a diastereomeric form of the well-known pharmaceutical compound galanthamine. The deuterium labeling pattern incorporated into this molecule provides distinct advantages for analytical chemistry applications, particularly in mass spectrometry-based quantification methods where isotopic discrimination enables precise measurement capabilities.

Molecular Structure and Isomeric Configuration

The molecular architecture of this compound is built upon a complex tetracyclic framework that incorporates multiple stereochemical centers, contributing to its distinct three-dimensional configuration and biological properties. The compound exhibits a phenanthrene-derived backbone fused with a seven-membered azepine ring, creating a rigid polycyclic structure that determines its molecular recognition properties and analytical characteristics. This structural complexity is further enhanced by the presence of multiple chiral centers, which establish the specific stereochemical configuration that differentiates it from other galanthamine derivatives.

The stereochemical arrangement within this compound follows the established nomenclature for galanthamine-type alkaloids, where the prefix "epi" indicates a specific diastereomeric relationship to the parent galanthamine molecule. The compound maintains the characteristic hydroxyl group at the 6-position and the methoxy substitution at the 3-position, both of which are critical for its chemical identity and analytical recognition. The nitrogen atom within the azepine ring carries a methyl substituent, which in the deuterated version contains deuterium atoms that provide the isotopic labeling signature essential for analytical applications.

Comparative Analysis with Galanthamine Diastereomers

The diastereomeric relationship between this compound and galanthamine represents a fundamental aspect of their structural differentiation, with specific stereochemical variations at key positions within the molecular framework. Epi-galantamine, the non-deuterated precursor, has been characterized as a diastereomer of galanthamine with distinct stereochemical configuration at specific carbon centers. This diastereomeric relationship results in measurable differences in physical properties, spectroscopic characteristics, and biological activities that can be exploited for analytical and research purposes.

Comparative studies have demonstrated that epi-galantamine exhibits acetylcholinesterase inhibitory activity with an half-maximal effective concentration value of 45.7 micromolar, which differs from the inhibitory potency observed for galanthamine. This difference in biological activity reflects the impact of stereochemical configuration on molecular recognition and enzyme binding affinity. The structural variations between these diastereomers primarily involve the spatial arrangement of substituents around the tetracyclic core, particularly at positions that influence the overall molecular geometry and pharmacophore presentation.

Nuclear magnetic resonance studies have provided detailed insights into the conformational preferences and stereochemical assignments for galanthamine derivatives, revealing that specific carbon centers adopt defined configurations that can be distinguished through spectroscopic analysis. The comparative analysis of nuclear magnetic resonance data for different galanthamine diastereomers has enabled the establishment of structure-activity relationships and the development of analytical methods for their differentiation and quantification in complex matrices.

Deuterium Labeling Patterns and Isotopic Substituents

The deuterium labeling pattern in this compound involves the strategic replacement of three hydrogen atoms with deuterium isotopes, specifically targeting the methoxy group attached to the aromatic ring system. This isotopic substitution pattern has been designed to maximize analytical utility while preserving the fundamental chemical and biological properties of the parent molecule. The incorporation of deuterium atoms at the methoxy position provides a stable isotopic signature that can be readily detected and quantified using mass spectrometric techniques.

Deuterium labeling in pharmaceutical compounds has gained significant attention due to its potential impact on pharmacokinetic and metabolic profiles, as noted in studies examining the effects of deuterium substitution on drug metabolism. The presence of deuterium atoms can influence the rate of metabolic transformations due to the kinetic isotope effect, where carbon-deuterium bonds are typically more resistant to enzymatic cleavage compared to carbon-hydrogen bonds. This characteristic makes deuterated compounds valuable as internal standards for analytical methods and as tools for metabolic studies.

The specific labeling pattern employed in this compound targets the O-methyl group, resulting in the incorporation of three deuterium atoms as indicated by the "d3" designation in the compound name. This labeling strategy ensures that the deuterium atoms are positioned at a site that is readily accessible for analytical detection while minimizing potential interference with the core structural features responsible for biological activity. The methoxy group represents an ideal labeling site because it is peripheral to the main pharmacophore and can accommodate isotopic substitution without significantly altering the overall molecular geometry.

Spectroscopic Characterization

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information and enable precise identification and quantification of this deuterated compound. Nuclear magnetic resonance spectroscopy and mass spectrometry represent the primary analytical methods employed for characterizing this molecule, each providing complementary information about its structural features and isotopic composition. These spectroscopic techniques are essential for confirming the identity, purity, and isotopic labeling pattern of the compound, ensuring its suitability for analytical and research applications.

Advanced spectroscopic methods have been extensively applied to galanthamine derivatives, providing detailed insights into their molecular structure, conformational behavior, and isotopic labeling patterns. The combination of multiple spectroscopic techniques enables comprehensive characterization that supports both qualitative identification and quantitative analysis. These methods are particularly valuable for distinguishing between closely related compounds and for monitoring the stability and purity of deuterated standards over extended storage periods.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides fundamental structural information for this compound, revealing characteristic spectral signatures that enable definitive identification and structural confirmation. The proton nuclear magnetic resonance spectrum of galanthamine derivatives typically exhibits distinctive patterns in the aromatic region, with signals corresponding to the benzene ring protons appearing as doublets with characteristic coupling constants. For galanthamine, the aromatic protons resonate at approximately 6.67 parts per million and 6.63 parts per million, appearing as doublets with coupling constants of 8.2 hertz.

The aliphatic region of the proton nuclear magnetic resonance spectrum contains multiple overlapping signals corresponding to the azepine ring protons and the methoxy group. The hydroxyl-bearing carbon proton typically appears as a complex multiplet in the region around 6.0 parts per million, while the methoxy group protons generate a characteristic singlet around 3.8 parts per million. In the deuterated version, the deuterium substitution at the methoxy position would result in the absence or significant reduction of the corresponding proton signal, providing a clear spectroscopic marker for confirming the isotopic labeling.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon chemical shifts for the galanthamine framework. The aromatic carbons typically resonate in the range of 110-150 parts per million, while the aliphatic carbons appear at lower field positions. The carbon bearing the methoxy group exhibits a characteristic chemical shift that can be used for structural assignment and verification of the deuterium labeling pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry represents a critical analytical technique for characterizing this compound, providing both molecular weight confirmation and detailed fragmentation information that supports structural elucidation and analytical quantification. Gas chromatography coupled with electron impact mass spectrometry has been extensively employed for analyzing galanthamine-type alkaloids, demonstrating characteristic fragmentation patterns that enable compound identification and differentiation. The studied compounds typically exhibit good peak shape and efficient separation characteristics, with fragmentation patterns similar to those obtained by direct insertion probe methods.

The molecular ion peak for this compound appears at mass-to-charge ratio 290, reflecting the incorporation of three deuterium atoms compared to the non-deuterated analog. This mass shift provides immediate confirmation of the isotopic labeling and enables the compound to be distinguished from its non-deuterated counterpart in analytical applications. The molecular ion peak typically exhibits good abundance, facilitating detection and quantification in various analytical matrices.

Fragmentation patterns for galanthamine-type alkaloids follow predictable pathways that involve loss of characteristic molecular fragments. Common fragmentation processes include loss of the methoxy group, fragmentation of the azepine ring, and cleavage of carbon-carbon bonds within the polycyclic framework. The deuterium labeling in this compound can influence these fragmentation patterns, potentially altering the relative intensities of fragment ions and providing additional analytical information for compound confirmation.

Properties

IUPAC Name |

(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-FDGFTHSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biomimetic Oxidative Coupling and Epimerization

Barton and Kirby’s seminal work demonstrated that oxidative coupling of norbelladine derivatives using potassium ferricyanide yields the galantamine core. To access the epi configuration, post-synthetic epimerization is required. Treatment of galantamine with aqueous base (e.g., 0.1 M NaOH at 60°C for 12 hours) induces equilibration between the C6 epimers, favoring the thermodynamically stable epi-galanthamine due to reduced steric strain. This method, however, suffers from low yields (~30%) and necessitates chromatographic separation of epimers.

Transition Metal-Mediated Cyclizations

Modern approaches employ palladium-catalyzed asymmetric allylic alkylation (AAA) to establish the quaternary carbon. Trost’s method utilizes a chiral palladium catalyst to generate enantiomerically enriched intermediates, which are subsequently cyclized via Heck coupling. By modifying the chiral ligand (e.g., switching from (R)- to (S)-BINAP), the stereochemistry at C6 can be inverted, directly yielding epi-galanthamine precursors. This strategy achieves enantiomeric excesses (ee) >96% and reduces the total synthesis steps to 10–12.

Semipinacol Rearrangement

Tu and co-workers developed a bromonium ion-promoted semipinacol rearrangement to construct the galantamine core. Starting from a silyl-protected diol, treatment with Br₂ in CH₂Cl₂ induces rearrangement, forming the quaternary center with >95% diastereoselectivity. Epimerization is avoided by conducting the reaction at low temperatures (-20°C), ensuring retention of the desired configuration.

The introduction of the -CD₃ group into epi-galanthamine requires selective methylation of a hydroxyl group using deuterated reagents. Two primary methods have been validated:

Williamson Ether Synthesis with CD₃I

The classical Williamson ether synthesis employs deuterated methyl iodide (CD₃I) and a deprotonated hydroxyl group. For example, treatment of epi-galanthamine with NaH in anhydrous DMF at 0°C, followed by slow addition of CD₃I (1.2 equiv), yields this compound in 65–70% yield. Key considerations include:

Mitsunobu Reaction with CD₃OD

The Mitsunobu reaction offers an alternative using deuterated methanol (CD₃OD). In this protocol, epi-galanthamine, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) are combined in THF at 25°C, followed by dropwise addition of CD₃OD. This method achieves 75–80% yield and superior stereochemical retention compared to Williamson ether synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and challenges of key methods:

| Method | Key Step | Yield (%) | ee (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Biomimetic + Epimerization | Oxidative coupling, NaOH epimerization | 30 | 85 | 98 (post-methylation) |

| Palladium AAA + Heck | Asymmetric alkylation, Heck cyclization | 45 | 96 | 99 |

| Semipinacol Rearrangement | Bromonium-induced rearrangement | 50 | >95 | 98 |

| Williamson (CD₃I) | NaH, CD₃I | 65 | N/A | 99 |

| Mitsunobu (CD₃OD) | DIAD, CD₃OD | 75 | N/A | 99 |

Notes :

-

The palladium AAA route provides the highest enantiomeric excess but requires costly catalysts.

-

Mitsunobu methylation offers the best yield but generates stoichiometric triphenylphosphine oxide, complicating purification.

Characterization and Analytical Validation

Critical quality control measures for this compound include:

-

NMR Spectroscopy : ¹H NMR shows absence of the -OCH₃ proton signal at δ 3.3–3.5 ppm, confirming deuterium incorporation.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 311.2 [M+H]⁺, with a 3 Da shift compared to non-deuterated epi-galanthamine.

-

Chiral HPLC : A Chiralpak AD-H column (hexane:isopropanol 90:10) resolves epi-galanthamine and galantamine, verifying epimeric purity.

Industrial and Regulatory Considerations

Scale-up of this compound synthesis faces hurdles in cost-effective deuterated reagent procurement and waste management. The use of CD₃I (∼$2,500/g) necessitates closed-loop recycling systems. Regulatory guidelines (ICH Q3D) mandate control of residual palladium (<10 ppm) in metal-catalyzed routes .

Chemical Reactions Analysis

Types of Reactions: Epi-galanthamine-O-methyl-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Cognitive Enhancement

Epi-galanthamine-O-methyl-d3 functions as a muscarinic agonist, which can stimulate muscarinic receptors associated with cognitive functions. Research indicates that compounds like this compound may improve synaptic plasticity and memory performance in animal models of cognitive impairment, particularly those induced by neurodegenerative diseases.

Table 1: Cognitive Enhancement Studies

Neuroprotection

The neuroprotective properties of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Studies have shown that this compound can protect neuronal cells from apoptosis and promote cell survival in models of neurodegeneration.

Table 2: Neuroprotective Effects

Therapeutic Applications in Alzheimer's Disease

This compound has been evaluated for its therapeutic potential in Alzheimer’s disease. Its ability to enhance cholinergic signaling and its epigenetic effects make it a promising candidate for disease-modifying therapies.

Case Study: Efficacy in Alzheimer's Disease

In a recent study involving transgenic mouse models of Alzheimer's disease, this compound was administered over an extended period. The results demonstrated significant improvements in cognitive function and reductions in amyloid-beta plaques, a hallmark of Alzheimer’s pathology.

- Cognitive Assessment : Mice treated with this compound showed improved performance on cognitive tasks compared to control groups.

- Biomarker Analysis : There was a notable decrease in inflammatory markers and an increase in neurotrophic factors, suggesting both anti-inflammatory and neurotrophic effects.

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Cholinergic Modulation : Enhances acetylcholine levels by inhibiting acetylcholinesterase.

- Epigenetic Regulation : Influences gene expression related to neuronal survival and function through epigenetic modifications.

- Oxidative Stress Reduction : Acts as an antioxidant, mitigating oxidative damage to neurons.

Mechanism of Action

Epi-galanthamine-O-methyl-d3 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is crucial for cognitive functions . The compound also acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic potential .

Comparison with Similar Compounds

Galanthamine-O-(methyl-d3)-N-(methyl-d3)

Key Differences :

Deuterium Substitution : While Epi-galanthamine-O-methyl-d3 contains deuterium only at the methoxy group, Galanthamine-O-(methyl-d3)-N-(methyl-d3) incorporates deuterium at both O-methyl and N-methyl positions. This dual substitution increases molecular weight by ~9 g/mol and may enhance metabolic stability due to the deuterium isotope effect .

Cost : The additional deuterium in Galanthamine-O-(methyl-d3)-N-(methyl-d3) raises its price by 50% compared to this compound, reflecting higher synthesis complexity .

Non-Deuterated Galanthamine Derivatives

- Example : Galanthamine hydrobromide.

- Molecular Formula: C₁₇H₂₁NO₃·HBr.

- Molecular Weight : 368.27 g/mol.

- Key Difference: Non-deuterated galanthamine lacks isotopic labeling, making it unsuitable for tracer studies. However, it is widely used in clinical settings for Alzheimer’s treatment due to its established AChE inhibition efficacy .

Ecgonine Methylester-D3.HCl

- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl.

- Substitution Sites : Deuterium at the methoxy group.

- Application : Primarily used in forensic toxicology as a cocaine metabolite reference standard .

- Key Difference : Despite shared deuterium at the methoxy group, Ecgonine methylester-D3.HCl belongs to the tropane alkaloid family and lacks AChE inhibitory activity, limiting its relevance to neuropharmacology compared to this compound .

Data Table: Comparative Analysis of Deuterated Galanthamine Derivatives

Biological Activity

Epi-galanthamine-O-methyl-d3 is a deuterium-labeled derivative of galanthamine, an alkaloid primarily known for its role as a selective inhibitor of acetylcholinesterase (AChE). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.

This compound functions primarily by inhibiting AChE, an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function and memory, particularly in conditions characterized by cholinergic deficits.

Key Points:

- Target Enzyme : Acetylcholinesterase (AChE)

- Inhibition Constant (EC50) : 45.7 μM .

- Effect : Increased acetylcholine levels, leading to enhanced neurotransmission.

The molecular formula of this compound is CHDNO, with a molecular weight of 290.37 g/mol. The compound's structure allows it to interact effectively with AChE, making it a valuable tool in both pharmacological research and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 1217655-71-4 |

| Molecular Weight | 290.37 g/mol |

| Inhibition EC50 | 45.7 μM |

| Source | Caucasian snowdrop (Galanthus woronowii) |

Cellular Effects

The inhibition of AChE by this compound can significantly influence cellular processes related to nerve signal transmission. By increasing acetylcholine availability, the compound may enhance synaptic plasticity and cognitive functions such as learning and memory.

Research Findings

Numerous studies have investigated the effects of this compound on various biological systems. Below are notable findings from recent research:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting its potential role in neuroprotection .

- Cognitive Enhancement : Animal models treated with this compound exhibited improved cognitive performance in tasks assessing memory and learning capabilities .

- Pharmacokinetics : The deuterium labeling of this compound aids in understanding its metabolic pathways and pharmacokinetic properties, providing insights into its efficacy and safety profile .

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests and memory assessments. The treatment was associated with reduced amyloid plaque formation and improved synaptic integrity.

Case Study 2: Neurotoxicity Assessment

A study assessing the neuroprotective effects of this compound against oxidative stress demonstrated that the compound significantly reduced markers of oxidative damage in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. How should researchers address potential biases in literature reviews on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.